N-Benzo[D]1,3-dioxolen-5-YL-2-(4-phenylpiperazinyl)ethanamide
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Overview
Description
N-Benzo[D]1,3-dioxolen-5-YL-2-(4-phenylpiperazinyl)ethanamide is a synthetic organic compound with the molecular formula C19H21N3O3. It is known for its complex structure, which includes a benzo[d][1,3]dioxole moiety and a phenylpiperazine group. This compound has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzo[D]1,3-dioxolen-5-YL-2-(4-phenylpiperazinyl)ethanamide typically involves multiple steps. One common method includes the following steps:
Formation of the Benzo[d][1,3]dioxole Moiety: This can be achieved through a copper-catalyzed coupling reaction, followed by bromination using N-bromosuccinimide (NBS).
Introduction of the Phenylpiperazine Group: The phenylpiperazine group is introduced via a palladium-catalyzed amination reaction using tris(dibenzylideneacetone)dipalladium (Pd2(dba)3) and cesium carbonate (Cs2CO3) as the base.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the above-mentioned synthetic routes to ensure high yield and purity, while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-Benzo[D]1,3-dioxolen-5-YL-2-(4-phenylpiperazinyl)ethanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
N-Benzo[D]1,3-dioxolen-5-YL-2-(4-phenylpiperazinyl)ethanamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of N-Benzo[D]1,3-dioxolen-5-YL-2-(4-phenylpiperazinyl)ethanamide involves its interaction with specific molecular targets and pathways. The phenylpiperazine group is known to interact with neurotransmitter receptors, which may contribute to its biological effects. Additionally, the benzo[d][1,3]dioxole moiety can influence the compound’s binding affinity and selectivity for various targets.
Comparison with Similar Compounds
Similar Compounds
N-Benzo[d][1,3]dioxole-5-carboxamide: Shares the benzo[d][1,3]dioxole moiety but lacks the phenylpiperazine group.
2-(4-Phenylpiperazinyl)ethanamine: Contains the phenylpiperazine group but lacks the benzo[d][1,3]dioxole moiety.
Uniqueness
N-Benzo[D]1,3-dioxolen-5-YL-2-(4-phenylpiperazinyl)ethanamide is unique due to the combination of the benzo[d][1,3]dioxole and phenylpiperazine groups, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets that are not possible with the individual components alone.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-(4-phenylpiperazin-1-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3/c23-19(20-15-6-7-17-18(12-15)25-14-24-17)13-21-8-10-22(11-9-21)16-4-2-1-3-5-16/h1-7,12H,8-11,13-14H2,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAXKRQAXOZDRBY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(=O)NC2=CC3=C(C=C2)OCO3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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